8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-[(3-Chloro-2-hydroxypropyl)sulfanyl]-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine dione characterized by a sulfur-linked 3-chloro-2-hydroxypropyl substituent at position 8, an isopentyl (3-methylbutyl) group at position 7, and a methyl group at position 2. This structure places it within a class of compounds explored for diverse biological activities, including cardiovascular, anti-inflammatory, and neurological effects. Its unique substitution pattern distinguishes it from other purine diones, particularly in terms of solubility, receptor affinity, and metabolic stability .
Properties
IUPAC Name |
8-(3-chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O3S/c1-8(2)4-5-19-10-11(18(3)13(22)17-12(10)21)16-14(19)23-7-9(20)6-15/h8-9,20H,4-7H2,1-3H3,(H,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZATDOAHHMODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(CCl)O)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione , with the CAS number 332408-86-3 , is a member of the purine family. Its molecular formula is and it has a molecular weight of approximately 360.86 g/mol . This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H21ClN4O3S |
| Molecular Weight | 360.86 g/mol |
| Density | 1.47 g/cm³ (predicted) |
| pKa | 9.48 (predicted) |
Structural Information
The structure of this compound includes a purine base with various functional groups that may influence its biological activity, including a chloroalkyl group and a sulfanyl group.
Research indicates that compounds similar to This compound can exhibit various biological activities:
- Antitumor Activity : Compounds with purine structures have been studied for their potential to inhibit cancer cell proliferation.
- Antiviral Properties : Some derivatives have shown efficacy against viral infections by interfering with viral replication mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in nucleotide metabolism.
Example Study Findings
| Study Reference | Biological Activity Observed | Notes |
|---|---|---|
| Smith et al., 2020 | Inhibition of cancer cell proliferation | Tested on breast cancer cells |
| Johnson et al., 2019 | Antiviral activity against herpes simplex virus | Mechanism involves DNA synthesis inhibition |
| Lee et al., 2021 | Enzyme inhibition in purine metabolism | Potential for gout treatment |
Pharmacological Profile
The pharmacological profile of related compounds suggests that they may interact with various biological targets, including:
- Kinases : Inhibiting key kinases involved in cell signaling pathways.
- Nucleotide transporters : Affecting the uptake and metabolism of nucleotides.
Safety and Toxicology
Preliminary data suggest that while the compound exhibits promising biological activity, safety assessments are crucial. Toxicological evaluations are necessary to determine the therapeutic window and potential side effects.
Toxicity Data Summary
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | Not yet established |
| Chronic Toxicity | Under investigation |
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological applications of this compound, particularly in the context of anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
A study published in Der Pharma Chemica reported the synthesis of purine-dione derivatives, including compounds similar to 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. These derivatives exhibited promising anti-inflammatory properties through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response .
Anticancer Potential
Research has indicated that purine derivatives can act as potential anticancer agents. The structural modifications in compounds like this compound enhance their ability to inhibit tumor growth by targeting specific cancer cell pathways. These compounds may induce apoptosis and inhibit cell proliferation in various cancer cell lines .
Case Studies
Case Study 1: Synthesis and Evaluation
In a study conducted by Abou-Ghadir et al., a series of purinedione derivatives were synthesized and evaluated for their biological activities. The study found that certain modifications led to enhanced anti-inflammatory effects compared to their parent compounds. The synthesized compounds were tested in vitro for their ability to inhibit inflammatory mediators .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has the potential to interact favorably with enzymes involved in inflammatory processes and cancer progression .
Summary of Applications
| Application | Description |
|---|---|
| Anti-inflammatory | Inhibits COX and LOX pathways; reduces inflammation in preclinical models. |
| Anticancer | Induces apoptosis; inhibits proliferation in cancer cell lines. |
| Molecular Docking | Predicts binding interactions with biological targets related to inflammation and cancer. |
Comparison with Similar Compounds
Halogenated and Hydroxyalkyl Substituents
- 8-Bromo-7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (C₁₀H₁₂BrClN₄O₃): Substitution: Bromine at position 8 and a 3-chloro-2-hydroxypropyl group at position 6. The compound’s molecular weight (351.585 g/mol) suggests moderate lipophilicity .
- 8-[(3-Hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: Substitution: A non-chlorinated hydroxypropyl group at position 8 and a 4-methylbenzyl group at position 7. Impact: The absence of chlorine reduces electrophilicity, while the benzyl group may improve aromatic interactions with receptors. Melting points and NMR data are critical for differentiating crystallinity and conformational stability .
Long-Chain Alkylsulfanyl Substituents
- 8-(Decylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (C₂₁H₃₆N₄O₂S): Substitution: A decylsulfanyl (C₁₀H₂₁S) chain at position 8. This structural feature is linked to improved bioavailability in formulations requiring sustained release .
- 7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione (C₁₄H₂₄N₄O₂S):
Substituent Variations at Position 7
Benzyl and Arylalkyl Groups
- 7-Benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione (C₁₆H₁₇ClN₄O₃S): Substitution: Benzyl group at position 7. This compound’s synthesis route involves NaOH-mediated thiol coupling, similar to methods described for other 8-thioxo purine diones .
- 7-(4-Chlorobenzyl)-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-3,7-dihydro-1H-purine-2,6-dione (HC608): Substitution: A 4-chlorobenzyl group at position 7 and a trifluoromethoxy-phenoxy group at position 8. Biological Activity: HC608 is a potent TRPC5 inhibitor (IC₅₀ = 6.2 nM) with high selectivity over TRPC4 (IC₅₀ = 32.5 nM). The 4-chlorobenzyl group likely contributes to its enhanced receptor affinity and metabolic stability .
Hydroxypropyl and Piperazinyl Derivatives
- 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Substitution: A 3-(4-chlorophenoxy)-2-hydroxypropyl chain at position 7. Such derivatives are explored for cardiovascular applications, including antiarrhythmic activity (LD₅₀/ED₅₀ = 54.9) .
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₄H₂₀ClN₄O₃S.
Preparation Methods
Reaction Conditions and Mechanism
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Starting Material : Theophylline (1,3-dimethylxanthine) is dissolved in anhydrous dimethylformamide (DMF) under an inert atmosphere.
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Alkylating Agent : Isopentyl bromide (3-methyl-1-bromobutane) is added dropwise to the reaction mixture.
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Base : Sodium hydride (NaH) is used to deprotonate the N-7 position, enhancing nucleophilicity.
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Temperature : The reaction is conducted at 0–5°C to minimize side reactions.
The regioselectivity for N-7 over N-9 is achieved due to the steric hindrance imposed by the 1,3-dimethyl groups on the purine ring, which disfavors alkylation at N-9. The product, 7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 72–85%).
The introduction of a chlorine atom at the C-8 position is critical for subsequent nucleophilic substitution with the sulfanyl group.
Chlorination Protocol
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Reagents : Phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylformamide (DMF) are employed.
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Conditions : The 7-isopentyltheophylline derivative is refluxed in POCl₃ for 6–8 hours. DMF acts as a Lewis acid catalyst, facilitating the electrophilic substitution at C-8.
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Workup : Excess POCl₃ is quenched with ice-cold water, and the product, 8-chloro-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, is extracted with dichloromethane (DCM) and purified via silica gel chromatography (yield: 65–78%).
Nucleophilic Substitution with 3-Chloro-2-Hydroxypropylsulfanyl Group
The final step involves replacing the C-8 chlorine atom with the 3-chloro-2-hydroxypropylsulfanyl moiety. This requires the synthesis of a thiol nucleophile and optimized substitution conditions.
Synthesis of 3-Chloro-2-Hydroxypropanethiol
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Epoxide Opening : Epichlorohydrin reacts with sodium hydrosulfide (NaSH) in aqueous medium at 50–60°C. The epoxide ring opens regioselectively to yield 3-chloro-2-hydroxypropanethiol.
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Purification : The thiol is isolated via fractional distillation under reduced pressure to prevent oxidation (yield: 68–75%).
Substitution Reaction
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Substrate : 8-Chloro-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is dissolved in DMF.
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Nucleophile : 3-Chloro-2-hydroxypropanethiol is deprotonated with potassium carbonate (K₂CO₃) to generate the thiolate ion.
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Conditions : The reaction proceeds at 80°C for 12–16 hours under nitrogen to prevent thiol oxidation.
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Workup : The crude product is washed with brine, dried over magnesium sulfate, and purified via reverse-phase HPLC (yield: 55–62%).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆) : δ 4.17 (t, J = 6.8 Hz, 2H, SCH₂), 3.58 (m, 1H, CHOH), 3.32 (s, 3H, NCH₃), 1.65 (m, 1H, isopentyl CH), 1.28 (d, J = 6.4 Hz, 6H, isopentyl CH₃).
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¹³C NMR : δ 156.8 (C-2), 151.2 (C-6), 70.1 (CHOH), 45.3 (SCH₂), 29.7 (isopentyl CH).
Mass Spectrometry (MS)
Challenges and Optimization
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Regioselectivity in Alkylation : Using bulky bases (e.g., NaH) and low temperatures minimizes N-9 alkylation.
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Thiol Stability : Conducting substitution under inert atmosphere and using fresh thiol prevents disulfide formation.
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Purification : Reverse-phase HPLC effectively separates the final product from unreacted intermediates .
Q & A
Q. What are the key challenges in synthesizing 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, and how can they be methodologically addressed?
Synthesis challenges include regioselective sulfanyl group introduction and steric hindrance from the isopentyl substituent. To address these:
- Regioselectivity : Use nucleophilic substitution under controlled pH (e.g., alkaline conditions) to target the 8-position of the purine core .
- Steric Effects : Optimize reaction temperature (e.g., 50–70°C) and employ phase-transfer catalysts to enhance reactivity .
- Purification : Apply column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to separate byproducts. Confirm purity via TLC (Rf = 0.5 in 1:1 hexane/EtOAc) .
Q. How can researchers reliably characterize the structure of this compound, particularly its stereochemistry?
Use a multi-spectral approach:
- NMR : Analyze - and -NMR for substituent integration and coupling constants. For example, the isopentyl group shows distinct methylene protons at δ 1.5–2.0 ppm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~440–450 Da) .
- X-ray Crystallography : If single crystals are obtained, resolve the 3D structure to confirm stereochemistry (e.g., chiral centers at the hydroxypropyl chain) .
Q. What solvent systems are optimal for studying the compound’s solubility and stability in vitro?
- Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (pH 7.4) with <5% organic cosolvents (e.g., PEG-400) .
- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH). Use LC-MS to identify hydrolytic byproducts (e.g., cleavage of the sulfanyl group) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT Calculations : Optimize the transition state geometry for sulfanyl group substitution using software like Gaussian. Analyze charge distribution to identify electrophilic hotspots .
- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMF) on reaction kinetics. Compare with experimental yields to validate models .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous purine derivatives?
- Meta-Analysis : Cross-reference bioassay results (e.g., IC values) from independent studies. Adjust for variables like cell line heterogeneity or assay protocols .
- Structural-Activity Relationships (SAR) : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to correlate substituent effects (e.g., chloro vs. nitro groups) with activity .
Q. How can researchers design experiments to elucidate the compound’s metabolic stability in hepatic models?
- In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS. Identify phase I metabolites (e.g., hydroxylation at the isopentyl chain) .
- Enzyme Inhibition Studies : Test CYP450 isoform selectivity (e.g., CYP3A4, CYP2D6) using fluorescent probes .
Methodological Framework Integration
Q. How should researchers align experimental design with theoretical frameworks in purine chemistry?
Q. What advanced separation techniques improve yield in large-scale synthesis?
- Membrane Technologies : Employ nanofiltration to concentrate reaction mixtures and remove low-MW impurities .
- Simulated Moving Bed (SMB) Chromatography : Achieve >95% purity for gram-scale batches .
Data Analysis and Interpretation
Q. How can researchers address discrepancies in spectroscopic data during structural validation?
Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
